molecular formula C29H24N2O5S B389291 ETHYL (2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B389291
M. Wt: 512.6g/mol
InChI Key: XRZRNVBABVRRKB-QJOMJCCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-hydroxybenzylidene)-5-(4-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound is characterized by its intricate structure, which includes multiple aromatic rings, a thiazole ring, and a pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with ethyl 2-amino-4,5,6,7-tetrahydro-5-phenylthiazolo[3,2-a]pyrimidine-6-carboxylate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent control of reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxybenzylidene)-5-(4-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Conversion of hydroxyl groups to carbonyl groups, forming ketones or aldehydes.

    Reduction: Conversion of carbonyl groups to hydroxyl groups, forming alcohols.

    Substitution: Introduction of nitro or halogen groups into the aromatic rings.

Scientific Research Applications

Ethyl 2-(4-hydroxybenzylidene)-5-(4-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Ethyl 2-(4-hydroxybenzylidene)-5-(4-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:

    Ethyl 2-(4-hydroxybenzylidene)-5-phenyl-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    Ethyl 2-(4-methoxybenzylidene)-5-(4-hydroxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Has a methoxy group on a different aromatic ring, potentially altering its properties.

The uniqueness of ETHYL (2Z)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall chemical behavior.

Properties

Molecular Formula

C29H24N2O5S

Molecular Weight

512.6g/mol

IUPAC Name

ethyl (2Z)-2-[(4-hydroxyphenyl)methylidene]-5-(4-methoxyphenyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H24N2O5S/c1-3-36-28(34)24-25(19-7-5-4-6-8-19)30-29-31(26(24)20-11-15-22(35-2)16-12-20)27(33)23(37-29)17-18-9-13-21(32)14-10-18/h4-17,26,32H,3H2,1-2H3/b23-17-

InChI Key

XRZRNVBABVRRKB-QJOMJCCJSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC=C(C=C4)O)S2)C5=CC=CC=C5

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/C4=CC=C(C=C4)O)/S2)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC=C(C=C4)O)S2)C5=CC=CC=C5

Origin of Product

United States

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